Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane
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Overview
Description
Tributyl(2,2’,3,3’-tetrahydro-[5,5’-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane is a complex organotin compound It features a stannane core bonded to a bithieno-dioxin moiety, which is a heterocyclic structure containing sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(2,2’,3,3’-tetrahydro-[5,5’-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane typically involves the following steps:
Formation of the bithieno-dioxin core: This step involves the cyclization of appropriate thiophene and dioxin precursors under controlled conditions.
Stannylation: The bithieno-dioxin core is then reacted with a stannylating agent, such as tributyltin chloride, in the presence of a catalyst to form the final organotin compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control the reaction environment and improve efficiency.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tributyl(2,2’,3,3’-tetrahydro-[5,5’-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The stannane moiety can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and catalysts like palladium or platinum.
Major Products Formed
Oxidation: Oxidized derivatives of the bithieno-dioxin core.
Reduction: Reduced forms of the compound with altered stannane moieties.
Substitution: Substituted organotin compounds with different functional groups.
Scientific Research Applications
Tributyl(2,2’,3,3’-tetrahydro-[5,5’-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of tributyl(2,2’,3,3’-tetrahydro-[5,5’-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane involves its interaction with molecular targets through its organotin moiety. The compound can form complexes with various biomolecules, influencing biological pathways and processes. The bithieno-dioxin core may also contribute to its activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Tributyltin chloride: A simpler organotin compound used in similar applications.
Dibutyltin dichloride: Another organotin compound with different reactivity and applications.
Tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxin]: The bithieno-dioxin core without the stannane moiety.
Uniqueness
Tributyl(2,2’,3,3’-tetrahydro-[5,5’-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane is unique due to its combination of the bithieno-dioxin core and the organotin moiety. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H36O4S2Sn |
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Molecular Weight |
571.4 g/mol |
IUPAC Name |
tributyl-[7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]stannane |
InChI |
InChI=1S/C12H9O4S2.3C4H9.Sn/c1-3-15-9-7(13-1)5-17-11(9)12-10-8(6-18-12)14-2-4-16-10;3*1-3-4-2;/h5H,1-4H2;3*1,3-4H2,2H3; |
InChI Key |
XPGMYMMDZNWGQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C2C(=C(S1)C3=C4C(=CS3)OCCO4)OCCO2 |
Origin of Product |
United States |
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